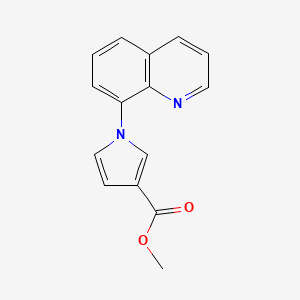
2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene is an organic compound that belongs to the class of bromobenzenes It features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropylmethoxy group and an ethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the cyclopropylmethoxy and ethylsulfonyl groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyclopropylmethoxylation: The brominated benzene is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group.
Ethylsulfonylation: Finally, the compound is treated with ethylsulfonyl chloride (C2H5SO2Cl) in the presence of a base like pyridine to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylsulfonyl group can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene
- 2-Bromo-1-(cyclopropylmethoxy)-4-ethoxybenzene
- 2-Bromo-1-(cyclopropylmethoxy)-3-(methoxymethyl)benzene
Uniqueness
2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to similar compounds without the ethylsulfonyl group.
Propriétés
Formule moléculaire |
C12H15BrO3S |
|---|---|
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
2-bromo-1-(cyclopropylmethoxy)-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C12H15BrO3S/c1-2-17(14,15)10-5-6-12(11(13)7-10)16-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
Clé InChI |
YTZXERMKKPPPDG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Amino-5-nitro(2-pyridyl))[2-(methylamino)ethyl]amine](/img/structure/B8450838.png)

![methyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8450857.png)
![Benzo[b]thiophene-7-acetamide](/img/structure/B8450871.png)




